

Spectroscopic Profile of 3-Hydroxy-3-methylbutanal: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-3-methylbutanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-hydroxy-3-methylbutanal**, a versatile bifunctional molecule containing both a hydroxyl and an aldehyde group. The information presented herein is crucial for its identification, characterization, and utilization in synthetic chemistry and drug development.

Spectroscopic Data Summary

The structural elucidation of **3-hydroxy-3-methylbutanal** relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these techniques.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|---------------|---------------|--|
| 9.6 – 9.8 | Singlet | 1H | Aldehyde proton (-CHO) |
| 3.8 – 4.2 | Triplet | 1H | Methine proton (-CH(OH)-) |
| Not available | Not available | Not available | Methylene protons (-CH ₂ -) |
| Not available | Not available | Not available | Methyl protons (-CH ₃) |
| Not available | Not available | Not available | Hydroxyl proton (-OH) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)[1]

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------------------------|
| 200 – 205 | Aldehyde Carbonyl Carbon (C=O) |
| 70 – 75 | Hydroxyl-bearing Carbon (C-OH) |
| Not available | Methylene Carbon (-CH ₂ -) |
| Not available | Methyl Carbons (-CH ₃) |

Table 3: Infrared (IR) Spectroscopy Data[1]

| Wavenumber (cm ⁻¹) | Functional Group Assignment |
|--------------------------------|---------------------------------|
| ~3400 (broad) | O-H stretch (hydroxyl group) |
| ~1720 (strong) | C=O stretch (aldehyde carbonyl) |

Table 4: Mass Spectrometry (MS) Data[1]

| m/z | Assignment |
|-----|---|
| 102 | Molecular Ion [M] ⁺ |
| 57 | Key Fragment Ion [C ₃ H ₅ O] ⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **3-hydroxy-3-methylbutanal** are not readily available in published literature. However, standard methodologies for the spectroscopic analysis of organic compounds can be applied.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **3-hydroxy-3-methylbutanal** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
- **¹H NMR Spectroscopy:** The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
- **¹³C NMR Spectroscopy:** The ¹³C NMR spectrum would be recorded on the same instrument, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

2.2. Infrared (IR) Spectroscopy

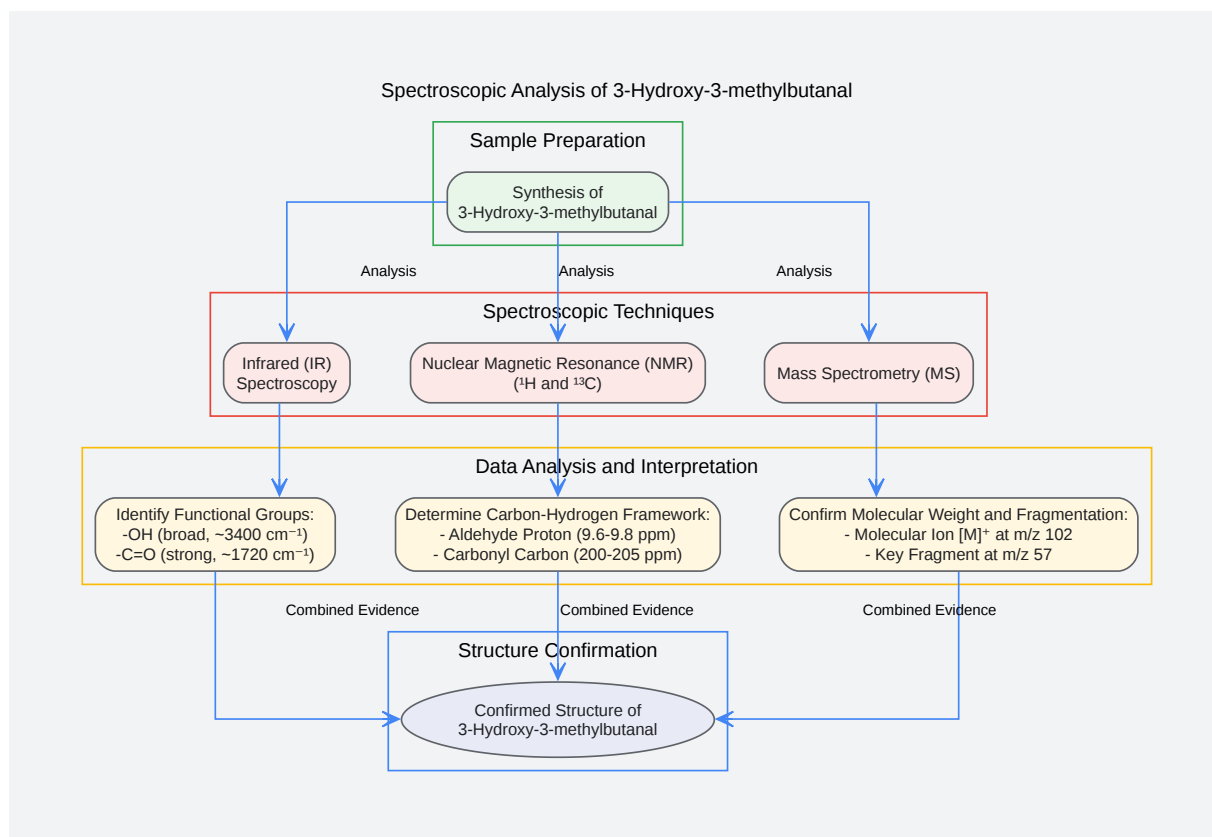
- **Sample Preparation:** For a liquid sample, a thin film would be prepared between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. The data would be presented as a plot of transmittance versus wavenumber.

2.3. Mass Spectrometry (MS)

- Ionization: Electron ionization (EI) is a common method for the mass analysis of small organic molecules.
- Analysis: The sample would be introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, showing the relative abundance of each ion.

Structural Elucidation Workflow

The logical flow for the characterization of **3-hydroxy-3-methylbutanal** using spectroscopic methods is outlined in the diagram below.



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Caption: Workflow for the spectroscopic characterization of **3-hydroxy-3-methylbutanal**.

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References

- 1. 3-Hydroxy-3-methylbutanal|C₅H₁₀O₂|RUO [benchchem.com]
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